(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate: is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways or diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .
Mechanism of Action
The mechanism of action of (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: tert-Butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific structure, which includes a pyrido[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity .
Properties
IUPAC Name |
tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-7-8-15-10(9-14)5-4-6-11(15)16/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZZXIIMYYPVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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